草酸锂

描述

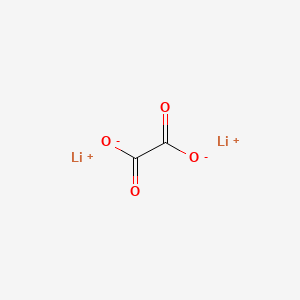

Lithium oxalate is an organic compound with the chemical formula Li₂C₂O₄. It is a salt of lithium metal and oxalic acid, consisting of lithium cations (Li⁺) and oxalate anions (C₂O₄²⁻). This compound is soluble in water and converts to lithium oxide when heated . Lithium oxalate is used in various applications, including as a precursor in the synthesis of other lithium compounds and in pyrotechnics to produce a red flame.

科学研究应用

Lithium oxalate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a precursor in the synthesis of other lithium compounds.

- Acts as a reagent in the preparation of metal oxalate complexes.

Biology and Medicine:

- Investigated for its potential use in lithium-ion batteries as a prelithiation agent to improve battery performance and stability .

Industry:

- Employed in pyrotechnics to produce a red flame.

- Utilized in the recovery of metals from spent lithium-ion batteries through selective precipitation processes .

作用机制

Target of Action

Lithium Oxalate (Li2C2O4) is a salt of lithium metal and oxalic acid . It consists of lithium cations (Li+) and oxalate anions (C2O4^2-) . The primary targets of Lithium Oxalate are the biochemical pathways where these ions play a significant role.

Mode of Action

Lithium Oxalate interacts with its targets primarily through ionic interactions. The lithium cations (Li+) and oxalate anions (C2O4^2-) derived from Lithium Oxalate can participate in various biochemical reactions. For instance, in lithium-ion batteries, Lithium Oxalate has shown potential as a lithium-compensation material due to its high theoretical capacity, low cost, and air stability .

Biochemical Pathways

Lithium has been known to affect several signaling pathways that overlap with those regulated by mglur . For example, group 1 mGluRs mediate cerebellar mGluR-LTD by increasing inositol triphosphate (IP3) generation and releasing intracellular Ca2+ stores, and lithium is able to reverse these effects by inhibiting inositol levels .

Pharmacokinetics

Lithium Oxalate is soluble in water , which suggests that it could be readily absorbed and distributed in the body It’s important to note that the pharmacokinetic properties can significantly impact the bioavailability and overall effectiveness of the compound.

Result of Action

The molecular and cellular effects of Lithium Oxalate’s action are largely dependent on the specific context and the biochemical pathways it interacts with. In the context of lithium-ion batteries, for example, Lithium Oxalate can enhance capacity retention and coulombic efficiency .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Lithium Oxalate. For instance, high relative humidity can accelerate the rate of increase in weight of lithium bis(oxalato)borate, a compound related to Lithium Oxalate . This suggests that environmental conditions such as humidity could potentially influence the stability and efficacy of Lithium Oxalate.

生化分析

Biochemical Properties

Lithium oxalate plays a significant role in biochemical reactions, particularly in the context of enzymatic processes. One notable interaction involves oxalate decarboxylase (E.C. 4.1.1.2), an enzyme that catalyzes the decarboxylation of oxalate to formate . This reaction is coupled with formate dehydrogenation catalyzed by formate dehydrogenase (E.C.1.2.1.2) in the presence of NAD+, resulting in the production of formate and the reduction of NAD+ to NADH . These interactions highlight the importance of lithium oxalate in metabolic pathways involving oxalate and formate.

Metabolic Pathways

Lithium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. The compound interacts with enzymes such as oxalate decarboxylase and formate dehydrogenase, influencing the conversion of oxalate to formate and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

准备方法

Synthetic Routes and Reaction Conditions: One common method of synthesizing lithium oxalate is through the direct neutralization of oxalic acid with lithium hydroxide. The reaction is as follows: [ 2 \text{LiOH} + \text{H₂C₂O₄} \rightarrow \text{Li₂C₂O₄} + 2 \text{H₂O} ] This reaction typically occurs in an aqueous solution at room temperature .

Industrial Production Methods: In industrial settings, lithium oxalate can be produced by dissolving oxalic acid in water and slowly adding it to a solution of lithium hydroxide while stirring. The mixture is then filtered to remove any impurities, and the resulting solution is evaporated to obtain lithium oxalate crystals .

化学反应分析

Types of Reactions: Lithium oxalate undergoes several types of chemical reactions, including decomposition and complexation.

Common Reagents and Conditions:

Decomposition: When heated to temperatures between 410°C and 500°C, lithium oxalate decomposes to form lithium carbonate and carbon monoxide: [ \text{Li₂C₂O₄} \rightarrow \text{Li₂CO₃} + \text{CO} ]

Complexation: Lithium oxalate can form complexes with various metal ions, which are useful in different chemical processes.

Major Products Formed:

Decomposition: Lithium carbonate (Li₂CO₃) and carbon monoxide (CO).

Complexation: Various metal oxalate complexes depending on the metal ion used.

相似化合物的比较

- Sodium oxalate (Na₂C₂O₄)

- Potassium oxalate (K₂C₂O₄)

- Beryllium oxalate (BeC₂O₄)

- Magnesium oxalate (MgC₂O₄)

- Calcium oxalate (CaC₂O₄)

- Strontium oxalate (SrC₂O₄)

- Barium oxalate (BaC₂O₄)

Comparison: Lithium oxalate is unique among these compounds due to its specific applications in lithium-ion batteries and pyrotechnics. While other oxalates may form similar complexes and undergo comparable reactions, lithium oxalate’s role in providing active lithium for battery prelithiation sets it apart .

属性

CAS 编号 |

553-91-3 |

|---|---|

分子式 |

C2H2LiO4 |

分子量 |

97.0 g/mol |

IUPAC 名称 |

dilithium;oxalate |

InChI |

InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI 键 |

GBPZIFLFRULNBM-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C(=O)(C(=O)[O-])[O-] |

规范 SMILES |

[Li].C(=O)(C(=O)O)O |

Key on ui other cas no. |

553-91-3 30903-87-8 |

Pictograms |

Irritant |

相关CAS编号 |

30903-87-8 |

同义词 |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

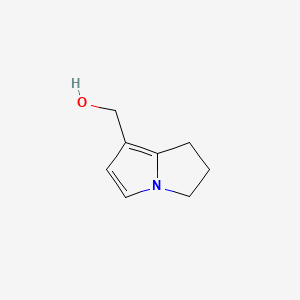

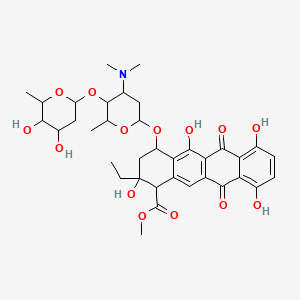

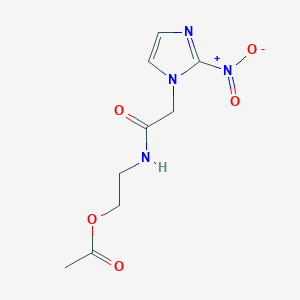

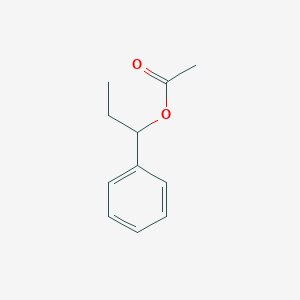

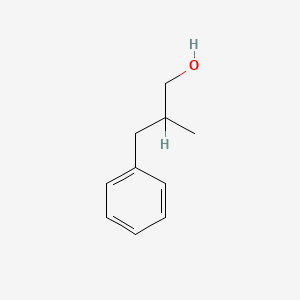

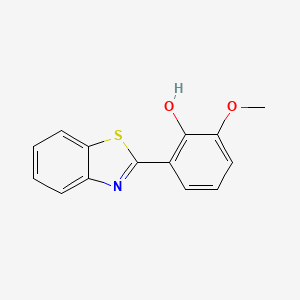

Feasible Synthetic Routes

Q1: What is the role of lithium oxalate in lithium-ion batteries?

A1: Lithium oxalate serves as a sacrificial salt and electrolyte additive in lithium-ion batteries [, , , ]. Its decomposition during the first charging cycle contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode surface [, , ]. This SEI layer is crucial for battery performance, as it facilitates lithium-ion transport while preventing further electrolyte decomposition and enhancing cycling stability [].

Q2: How does lithium oxalate improve the lifespan of anode-free lithium metal batteries (AFLMBs)?

A2: Lithium oxalate acts as a lithium reservoir when added to the cathode of AFLMBs []. This reservoir helps mitigate the issue of dendrite and dead-lithium buildup, which typically plague AFLMBs and lead to short lifespans. Cells incorporating lithium oxalate demonstrated significantly improved capacity retention compared to those without [].

Q3: Can lithium oxalate improve the performance of high-voltage lithium-ion batteries?

A3: Research suggests that lithium oxalate, when used as an additive in methyl butyrate-based electrolytes, can improve the rate capability of Li-ion cells, even at low temperatures [, ]. This enhancement is particularly beneficial for high-voltage systems utilizing Li(1.2)Ni(0.15)Co(0.10)Mn(0.55)O2 cathodes [].

Q4: Does lithium oxalate exhibit flame-retardant properties in lithium-ion batteries?

A4: Yes, studies have shown that incorporating lithium oxalate into graphite anodes can provide a flame-retardant effect []. This effect is attributed to the release of carbon dioxide (CO2) gas upon lithium oxalate decomposition [].

Q5: How does the presence of carbon dioxide, generated from lithium oxalate decomposition, impact silicon-graphite (SiG) anodes?

A5: Carbon dioxide, produced during the initial oxidation of lithium oxalate, acts as an effective SEI-forming additive for SiG anodes []. This additive contributes to better capacity retention and higher coulombic efficiency in lithium nickel manganese spinel (LNMO)/SiG full-cells, particularly when combined with fluoroethylene carbonate (FEC) in the electrolyte solution [].

Q6: What is the molecular formula and weight of lithium oxalate?

A6: The molecular formula of lithium oxalate is Li2C2O4, and its molecular weight is 101.90 g/mol.

Q7: How can spectroscopic techniques be used to study lithium oxalate and its derivatives?

A7: Several spectroscopic methods are employed to characterize lithium oxalate and its reactions. These include:

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and analyzes the structure of lithium oxalate and its derivatives [, , ].

- Raman Spectroscopy: Provides complementary information to FTIR, especially for symmetrical vibrations and lattice modes in crystalline lithium oxalate [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizes the structure of lithium oxalate derivatives in solution [, ] and investigates lithium storage mechanisms in carbon materials [, ].

- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in SEI layers containing lithium oxalate [, , ].

- Soft X-ray Spectroscopy: Provides detailed information about the electronic structure and bonding environment of elements in SEI layers containing lithium oxalate [].

Q8: Does lithium oxalate play a role in CO2 capture and conversion?

A8: Research has shown that a dinuclear copper(I) complex can electrocatalytically convert CO2 to oxalate with high selectivity, even in the presence of oxygen []. The oxalate can then be precipitated as lithium oxalate and the copper complex regenerated electrochemically, demonstrating a preliminary catalytic cycle for CO2 fixation [].

Q9: Can computational methods help understand the role of lithium oxalate in batteries?

A9: Yes, density functional theory (DFT) calculations are employed to investigate various aspects:

- Reaction Mechanisms: DFT helps elucidate the formation mechanism and stability of lithium oxalate as a discharge product in Li-CO2 batteries, revealing its potential in preventing the formation of lithium carbonate (Li2CO3) [].

- Catalytic Activity: DFT calculations can be used to evaluate the catalytic activities of various materials toward the discharge and charge processes in Li-CO2 batteries, identifying potential catalysts that promote lithium oxalate formation [].

- Solubility Predictions: Computer simulations, particularly molecular dynamics simulations, are used to predict the solubility of various lithium salts, including lithium oxalate, in different battery electrolyte solvents. These simulations can help understand SEI layer stability and battery capacity fade during storage [].

Q10: How does the solubility of lithium oxalate in organic solvents impact its applications?

A10: The solubility of lithium oxalate in organic solvents, such as dimethyl carbonate (DMC), is a critical factor affecting its behavior in lithium-ion batteries []. Studies have shown that lithium oxalate exhibits low solubility in DMC compared to other lithium salts found in SEI layers []. This low solubility, while potentially limiting its ability to migrate and form a robust SEI, can also be beneficial in preventing excessive SEI growth and maintaining long-term battery stability.

Q11: Can lithium oxalate be recovered and recycled from lithium-ion battery waste?

A11: Yes, lithium oxalate can be recovered from waste lithium-ion batteries through hydrometallurgical processes. For instance, oxalic acid leaching has been shown to be effective in extracting lithium oxalate from spent battery materials with high recovery rates []. This recovered lithium oxalate can then be potentially purified and reused in the production of new battery materials.

Q12: What are some essential resources for lithium oxalate research?

A12: Effective research on lithium oxalate requires access to various resources, including:

- Analytical Instruments: As discussed earlier, techniques like FTIR, Raman, NMR, XPS, and soft X-ray spectroscopy are essential for characterizing lithium oxalate and its reactions [, , , , , , ].

- Electrochemical Testing Equipment: Tools like potentiostats/galvanostats and battery cyclers are crucial for studying the electrochemical performance of lithium oxalate-containing battery systems [, , , , , ].

- Computational Resources: High-performance computing clusters and software packages for DFT calculations and molecular dynamics simulations are essential for theoretical studies of lithium oxalate in various applications [, ].

Q13: What are some examples of cross-disciplinary research involving lithium oxalate?

A13: Lithium oxalate research benefits from collaborations across disciplines, including:

- Materials Science & Engineering: Developing new battery materials and architectures that incorporate lithium oxalate effectively for improved performance and safety [, , , , , , , ].

- Chemistry: Synthesizing and characterizing novel lithium oxalate-based compounds with tailored properties for specific applications, such as electrolytes or additives [, ].

- Chemical Engineering: Optimizing lithium oxalate synthesis processes for scalability and cost-effectiveness, as well as developing efficient recycling and recovery methods from battery waste [, , , ].

- Environmental Science: Assessing the environmental impact of lithium oxalate production and disposal and developing sustainable manufacturing and recycling practices [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)